molecular formula C6H11ClN4O2 B1430645 methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride CAS No. 1461709-02-3

methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride

Cat. No.: B1430645
CAS No.: 1461709-02-3
M. Wt: 206.63 g/mol
InChI Key: LCDXBEPFBHIWFP-UHFFFAOYSA-N
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Description

Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride typically involves the reaction of 3-(aminomethyl)-1H-1,2,4-triazole with methyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate hydrochloride
  • Methyl 2-[3-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride

Uniqueness

Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride is unique due to its specific substitution pattern on the triazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.ClH/c1-12-6(11)3-10-4-8-5(2-7)9-10;/h4H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDXBEPFBHIWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461709-02-3
Record name 1H-1,2,4-Triazole-1-acetic acid, 3-(aminomethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461709-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride
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methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride
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methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride
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methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride
Reactant of Route 5
methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride
Reactant of Route 6
methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride

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